molecular formula C7H9N3O2 B7871232 2-Amino-3-(pyrimidin-5-yl)propanoic acid

2-Amino-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B7871232
M. Wt: 167.17 g/mol
InChI Key: UFURPNJIXOBVRS-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrimidin-5-yl)propanoic acid ( 41088-70-4 ) is a non-proteogenic amino acid derivative of interest in biochemical and life science research. Its molecular formula is C7H9N3O2 , featuring a pyrimidine heterocycle attached to the side chain of an alanine backbone. This structure makes it a valuable building block for chemical synthesis and a potential intermediate in the development of pharmaceutical compounds, including novel antibacterial agents as suggested by studies on related pyrimidine derivatives . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under an inert atmosphere, and at room temperature . Researchers utilize this compound and its enantiopure form, (S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid , as a specialized biochemical reagent for various research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and safety guidelines are reviewed prior to use.

Properties

IUPAC Name

2-amino-3-pyrimidin-5-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURPNJIXOBVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

A four-step synthesis from N-Boc-l-aspartic acid tert-butyl ester (8 ) was reported, utilizing alkynyl lithium intermediates and ytterbium-catalyzed cyclization with amidines.

Synthetic Pathway

  • Weinreb Amide Formation :

    • 8 reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of TBTU and HOBt to yield 9 (92% yield).

    • Reaction :
      8+HON(Me)OMe\cdotpHClTBTU, HOBt9\text{8} + \text{HON(Me)OMe·HCl} \xrightarrow{\text{TBTU, HOBt}} \text{9}

  • Ynone Synthesis :

    • Alkynyl lithium salts (from aryl acetylenes) react with 9 to form ynones 10a–10d (61–89% yield).

    • Example :
      9+ArC≡CLi10a (Ar = phenyl)\text{9} + \text{ArC≡CLi} \rightarrow \text{10a (Ar = phenyl)}

  • Ytterbium-Catalyzed Heterocyclization :

    • Ynone 10a reacts with amidines (e.g., benzamidine) using Yb(OTf)₃ (10 mol%) and K₂CO₃ in THF to form pyrimidine 11a (69% yield).

    • Conditions : 50°C, 48 hours.

  • Deprotection :

    • Acidic hydrolysis (1M HCl) removes tert-butyl and Boc groups, yielding the final product.

Key Data

StepStarting MaterialProductYield (%)Conditions
Weinreb Amide8 9 92TBTU, HOBt, DMF, RT
Ynone Formation9 10a 89n-BuLi, THF, −78°C
Heterocyclization10a 11a 69Yb(OTf)₃, THF, 50°C
Deprotection11a Final951M HCl, RT

Phase-Transfer Alkylation and Reductive Desulfurization

Overview

This method, adapted from pyrrolo[2,3-d]pyrimidine syntheses, involves alkylation under phase-transfer conditions followed by reductive steps.

Synthetic Pathway

  • Alkylation of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (2 ) :

    • 2 reacts with ethyl 3-bromopropionate using tetrabutylammonium hydrogensulfate (PTC) in benzene/NaOH to yield ester 3a (69% yield).

    • Reaction :
      2+BrCH2CH2COOEtPTC3a\text{2} + \text{BrCH}_2\text{CH}_2\text{COOEt} \xrightarrow{\text{PTC}} \text{3a}

  • Saponification :

    • 3a is hydrolyzed with NaOH to carboxylic acid 3b (96% yield).

  • Amination and Reduction :

    • 3b undergoes nucleophilic substitution with NH₃ to form 4a , followed by Raney Ni-mediated desulfurization to yield 4b .

Adaptation for Target Compound

While this method targets a pyrrolo[2,3-d]pyrimidine, analogous steps (alkylation, saponification, and reductive removal of substituents) can be applied to pyrimidin-5-yl derivatives by substituting starting materials.

Direct Coupling of Pyrimidine and Amino Acid Backbones

Overview

A modular approach couples pre-formed pyrimidine rings with amino acid precursors. This method is less documented but inferred from analogous syntheses.

Synthetic Pathway

  • Pyrimidine Synthesis :

    • Pyrimidin-5-yl boronic acids or halides are prepared via cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Amino Acid Functionalization :

    • 3-Bromopropanoic acid derivatives are coupled with pyrimidine intermediates using Pd catalysis.

  • Amination :

    • The bromo group is displaced with NH₃ or protected amines under basic conditions.

Example Reaction

Pyrimidin-5-yl-Bpin+BrCH2CH(NH2)COOHPd(dppf)Cl2Target Compound\text{Pyrimidin-5-yl-Bpin} + \text{BrCH}_2\text{CH(NH}_2\text{)COOH} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitationsYield Range (%)
Ynone HeterocyclizationHigh regioselectivity, modularRequires air-sensitive reagents50–89
Phase-Transfer AlkylationScalable, robust conditionsMulti-step, lower atom economy69–96
Direct CouplingFlexible, uses commercial intermediatesLimited literature supportN/A

Characterization Data

  • NMR : Key signals for the target compound include δ 2.95 (t, CH₂N), 4.47 (t, CH₂COO), and 7.59 ppm (d, pyrimidine-H).

  • MS : Molecular ion peak at m/z 167.17 (C₇H₉N₃O₂) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that 2-Amino-3-(pyrimidin-5-yl)propanoic acid exhibits significant antimicrobial and antiviral properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for therapeutic applications in treating infections caused by bacteria and viruses.

Modulation of Enzyme Activity

The compound has been found to interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways. This characteristic is crucial for evaluating its therapeutic potential in drug development.

Neurological Research

There is growing interest in the compound's role in neurological research. It has been investigated for its effects on neurotransmitter receptors, particularly those involved in excitatory signaling pathways. This includes studies on its binding properties to glutamate receptors, which are critical for synaptic transmission and plasticity .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university demonstrated the effectiveness of 2-Amino-3-(pyrimidin-5-yl)propanoic acid against Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Neuropharmacological Effects

In another study, the compound was tested for its ability to modulate glutamate receptor activity in vitro. The results indicated that it could enhance receptor activation, suggesting potential applications in treating neurodegenerative diseases where glutamate signaling is disrupted .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid, a comparative analysis with structurally similar compounds is beneficial. Below is a table summarizing key features:

Compound Name Structural Features Unique Aspects Biological Activity
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoateMethyl ester groupEnhanced solubilityAntimicrobial activity
Propan-2-yl 3-(2-amino-4-oxo-1H-pyrimidin-5-yl)propanoateLacks methyl groupDifferent reactivityModerate enzyme inhibition
Methyl 2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]propanoateContains cyanophenoxy groupPotentially different biological activitiesUnknown

This comparative analysis highlights how variations in structure can influence biological activity and potential applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The amino acid moiety can also interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Key Differences :

  • Pyrimidine’s dual nitrogen atoms (vs.
  • Trifluoromethyl groups (e.g., in ) improve metabolic resistance but may reduce aqueous solubility.

Pyrimidine Derivatives with Varied Substitution Patterns

Substituent position and functionalization on pyrimidine significantly influence activity.

Compound Name Molecular Formula Substituent Position Key Properties/Activities References
2-Amino-3-(pyrimidin-5-yl)propanoic acid (Target) C₇H₈N₃O₂ Pyrimidin-5-yl Unreported bioactivity; structural similarity to neurotransmitter analogs. N/A
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid C₇H₈N₄O₂ Pyrimidin-2-ylamino Amino linkage alters electronic distribution; potential for kinase inhibition or nucleic acid interactions.

Key Differences :

  • The pyrimidin-5-yl group in the target compound allows for symmetric hydrogen bonding, whereas the pyrimidin-2-ylamino group in introduces a secondary amine, enabling nucleophilic reactivity.

Thiazole-Containing α-Amino Acids

Compound Name Molecular Formula Key Properties/Activities References
(S)-2-Amino-3-(4-(((2-(4-chlorophenyl)thiazol-5-yl)methyl)amino)phenyl)propanoic acid C₂₀H₁₉ClN₄O₂S Potent antimycobacterial activity (3 μg/mL against M. tuberculosis); non-toxic to human cells (>100 μg/mL).

Key Differences :

  • Thiazole’s sulfur atom enhances π-π stacking and membrane permeability, critical for antimicrobial activity.
  • Pyrimidine-based compounds may lack this sulfur-mediated bioactivity but could target eukaryotic enzymes (e.g., kinases).

Neuroactive and Toxic Amino Acids

Structural analogs like BMAA highlight the role of substituents in neurotoxicity.

Compound Name Molecular Formula Key Properties/Activities References
2-Amino-3-(methylamino)-propanoic acid (BMAA) C₄H₁₀N₂O₂ Neurotoxic; linked to ALS. Low BBB permeability (2–5 × 10⁻⁵ mL/s/g); requires high doses (>100 mg/kg) for brain toxicity.

Key Differences :

  • BMAA’s methylamino group induces excitotoxicity via glutamate receptor agonism, whereas the pyrimidine group’s aromaticity may limit such interactions.

Research Findings and Implications

  • Antimicrobial Potential: Thiazole-containing analogs () demonstrate that heterocyclic substituents drive antimycobacterial activity, suggesting pyrimidine derivatives could be optimized similarly.
  • Neurotoxicity vs. Safety: BMAA’s toxicity contrasts with non-toxic pyridine/thiazole analogs, emphasizing substituent-driven safety profiles.
  • Structural Optimization : Pyrimidine’s nitrogen atoms offer hydrogen-bonding sites for targeted drug design, while CF₃ groups () enhance pharmacokinetics.

Biological Activity

2-Amino-3-(pyrimidin-5-yl)propanoic acid is a heterocyclic amino acid that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its therapeutic applications.

Chemical Structure

The molecular formula of 2-Amino-3-(pyrimidin-5-yl)propanoic acid is C8H10N4O2C_8H_{10}N_4O_2. It features a pyrimidine ring, which is known for its role in nucleic acids and various biochemical processes. The presence of the amino and carboxylic acid functional groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-3-(pyrimidin-5-yl)propanoic acid exhibit significant antimicrobial activity. For example, studies have shown that certain pyrimidine derivatives possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data for 2-Amino-3-(pyrimidin-5-yl)propanoic acid is limited, its structural analogs suggest potential efficacy against microbial pathogens.

Antitumor Activity

The compound has been investigated for its antitumor properties, particularly in the context of selective inhibitors for cancer-related proteins. For instance, the incorporation of pyrimidine derivatives into therapeutic agents has been linked to enhanced binding affinity and cellular activity against cancer cell lines . One study highlighted that an analog with a similar core structure demonstrated significant tumor growth inhibition in vivo, indicating that 2-Amino-3-(pyrimidin-5-yl)propanoic acid may also play a role in cancer therapy .

Neuropharmacological Effects

The neuropharmacological potential of related compounds has been explored, particularly their effects on neurotransmitter systems. Pyrimidine-containing amino acids have been shown to interact with muscarinic acetylcholine receptors (mAChRs), influencing cognitive functions and memory . This suggests that 2-Amino-3-(pyrimidin-5-yl)propanoic acid could have implications in treating neurodegenerative diseases or cognitive impairments.

Study on Antimicrobial Activity

In a recent study focusing on pyridine and pyrimidine derivatives, several compounds were evaluated for their antimicrobial efficacy. The results indicated that modifications to the pyrimidine ring significantly affected the antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, the compound exhibited promising results with MIC values suggesting effective inhibition of bacterial growth .

Antitumor Research

Another research initiative investigated the structure-activity relationship (SAR) of various pyrimidine derivatives as MCL-1 inhibitors. The findings revealed that certain structural modifications led to improved binding affinities and cellular activities, supporting the hypothesis that similar modifications could enhance the therapeutic potential of 2-Amino-3-(pyrimidin-5-yl)propanoic acid in cancer treatment .

Data Tables

Biological Activity Compound MIC (mg/mL) Target Pathogen
AntibacterialAnalog A0.0039Staphylococcus aureus
AntibacterialAnalog B0.025Escherichia coli
AntitumorAnalog C-Tumor cell lines
NeuropharmacologicalAnalog D-mAChR

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Amino-3-(pyrimidin-5-yl)propanoic acid in academic settings?

  • Answer : Two primary approaches are utilized:

  • Biocatalytic synthesis : Immobilized enzymes like SwCNTNH2-PAL enable stereoselective ammonia elimination or addition reactions in batch mode. Reaction conditions (pH 6.5–7.5, 20–25°C) must be tightly controlled to optimize yield .
  • Salt formation : The dihydrochloride derivative (C₉H₁₄Cl₂N₂O₃) is synthesized to enhance stability, as detailed in Enamine Ltd’s building block catalog. This method requires purification via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the structural integrity of 2-Amino-3-(pyrimidin-5-yl)propanoic acid?

  • Answer :

  • Chiral HPLC-MS : Determines enantiomeric purity and detects racemization. Mobile phases with buffered acetonitrile (pH 4.0) are recommended for the free acid form.
  • ¹H/¹³C NMR : Assigns proton environments, particularly the pyrimidinyl (δ 8.5–9.0 ppm) and α-amino (δ 3.1–3.5 ppm) groups .
  • Elemental analysis : Validates stoichiometry (e.g., C: 39.9%, H: 5.2%, N: 16.6% for the dihydrochloride salt) .

Q. What physicochemical properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid are critical for experimental design?

  • Answer : Key properties include:

PropertyValue/DescriptionSource
Molecular weight (free)195.18 g/mol
Solubility>10 mg/mL in DMSO, <1 mg/mL in H₂O
StabilityDegrades above 40°C; store at -20°C
Refer to NIST standards for validation of spectral data and thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies observed during the synthesis of 2-Amino-3-(pyrimidin-5-yl)propanoic acid?

  • Answer : Discrepancies often arise from enzyme-substrate mismatches or racemization during workup. Mitigation strategies include:

  • Enzyme engineering : Modify SwCNTNH2-PAL’s active site via site-directed mutagenesis to enhance stereoselectivity .
  • Dynamic kinetic resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to trap intermediates and prevent racemization .
  • In-line monitoring : Employ Raman spectroscopy to track enantiomeric ratios in real time during synthesis .

Q. What computational tools are effective for predicting the biological interactions of 2-Amino-3-(pyrimidin-5-yl)propanoic acid?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding with pyrimidine-recognizing enzymes (e.g., dihydrofolate reductase). Parameterize force fields using partial charges derived from QM/MM simulations .
  • MD simulations : GROMACS is recommended to study conformational stability in aqueous vs. membrane environments (FF99SB force field, TIP3P water model) .

Q. How do reaction conditions influence biocatalytic efficiency in the synthesis of 2-Amino-3-(pyrimidin-5-yl)propanoic acid?

  • Answer : Efficiency depends on:

  • Immobilization matrix : SwCNTNH2-PAL on carboxyl-functionalized nanotubes shows 30% higher activity than silica-based supports due to reduced diffusional limitations .
  • Substrate ratio : A 1:1.2 molar ratio of pyrimidine-5-carbaldehyde to glycine minimizes byproduct formation .
  • Batch vs. flow systems : Continuous flow reactors improve turnover number (TON) by 2.5× compared to batch mode .

Data Contradiction Analysis

Q. Why do reported yields vary across studies using SwCNTNH2-PAL for synthesizing 2-Amino-3-(pyrimidin-5-yl)propanoic acid?

  • Answer : Variability stems from differences in:

  • Enzyme loading : Optimal activity occurs at 10–15 mg enzyme/g substrate. Excess enzyme increases cost without improving yield .
  • Post-reaction processing : Acidic workup (pH 2.0) precipitates the product but may hydrolyze the pyrimidine ring if prolonged. Neutralization with NaHCO₃ is advised .

Methodological Best Practices

  • Stereochemical validation : Always couple chiral HPLC with circular dichroism (CD) spectroscopy to confirm absolute configuration .
  • Scale-up protocols : For gram-scale synthesis, prioritize immobilized enzyme reactors over solution-phase methods to reduce biocatalyst loss .

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